molecular formula C10H22O2 B13755920 3,7-Dimethyloctane-1,6-diol CAS No. 53067-10-0

3,7-Dimethyloctane-1,6-diol

Cat. No.: B13755920
CAS No.: 53067-10-0
M. Wt: 174.28 g/mol
InChI Key: NNEAXJVXQGZFAF-UHFFFAOYSA-N
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Description

3,7-Dimethyloctane-1,6-diol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is also known by other names such as 3,7-dimethyl-1,6-octanediol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloctane-1,6-diol can be synthesized through various methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the hydrolysis of esters or the hydrogenation of unsaturated alcohols .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctane-1,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethyloctane-1,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-dimethyloctane-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, influencing their activity and function. Additionally, the compound’s hydrophobic carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyloctane-1,6-diol is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

53067-10-0

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

3,7-dimethyloctane-1,6-diol

InChI

InChI=1S/C10H22O2/c1-8(2)10(12)5-4-9(3)6-7-11/h8-12H,4-7H2,1-3H3

InChI Key

NNEAXJVXQGZFAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)CCO)O

Origin of Product

United States

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